![molecular formula C18H19N3O5S B2700781 methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886950-22-7](/img/structure/B2700781.png)
methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves a modified Hantzsch-type condensation. Specifically, it includes the Michael addition of a Knoevenagel adduct with an enamine. The resulting product is characterized by spectroscopic techniques and confirmed through X-ray diffraction studies .
Molecular Structure Analysis
The molecular formula of methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is C12H16N2O6S . Its molecular weight is approximately 316.33 g/mol . The compound crystallizes in the monoclinic crystal class with specific cell parameters .
Chemical Reactions Analysis
- Protodeboronation : This compound can undergo protodeboronation using a radical approach. It is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol . Free Radical Bromination : The N-bromosuccinimide (NBS) reagent can be used to brominate the benzylic position. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom from the compound to form succinimide . Other Reactions : The compound’s structure suggests potential reactivity at the benzylic position, including nucleophilic substitutions and oxidation .
Physical and Chemical Properties
科学的研究の応用
Research Applications
Synthesis and Evaluation of Novel Molecules
- Research programs focusing on novel molecules often target specific therapeutic areas such as anti-inflammatory agents. For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was motivated by its potential anti-inflammatory properties, demonstrating how structurally related molecules are explored for their pharmacological activities (Moloney, 2001).
Antitumor Activity
- Certain derivatives, such as 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides, have been investigated for their antitumor activity. This highlights the research interest in exploring the therapeutic potential of complex molecules in oncology (Jasztold-Howorko et al., 1994).
Neuroleptic Agents
- The synthesis of substituted 6-methoxysalicylamides from 2,6-dimethoxybenzamides and their evaluation as potential neuroleptic agents demonstrates the ongoing research into compounds with central nervous system (CNS) activity. This work shows the interest in developing new treatments for CNS disorders (de Paulis et al., 1985).
Synthesis of Heterocyclic Compounds
- The creation of new heterocyclic compounds, such as thieno[3,2-b]pyridine derivatives, is a significant area of research, often aimed at discovering new chemical entities with potential pharmacological applications. These efforts illustrate the chemical diversity and complexity explored in drug discovery (Calhelha & Queiroz, 2010).
Modulation of G Protein-Coupled Receptors
- The study of allosteric modulators, such as 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide, for G protein-coupled receptors indicates the exploration of novel mechanisms of action for therapeutic intervention. This research is crucial for understanding receptor dynamics and developing drugs with improved specificity and efficacy (Valant et al., 2012).
Safety and Hazards
特性
IUPAC Name |
methyl 3-carbamoyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-25-11-5-3-10(4-6-11)16(23)20-17-14(15(19)22)12-7-8-21(18(24)26-2)9-13(12)27-17/h3-6H,7-9H2,1-2H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHOCGBIRZWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)
![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)

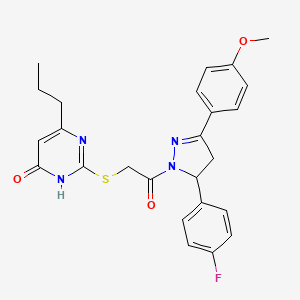
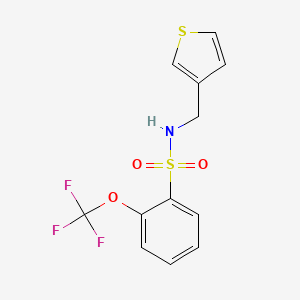
![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)
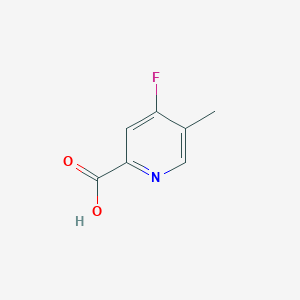
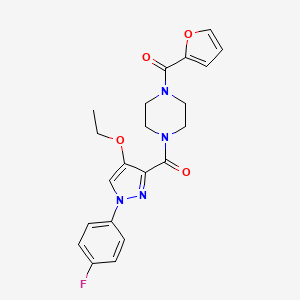
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone](/img/structure/B2700712.png)
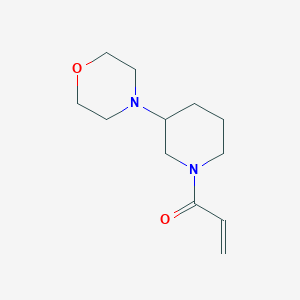
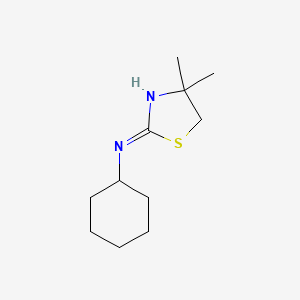
![5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene](/img/structure/B2700718.png)
![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)